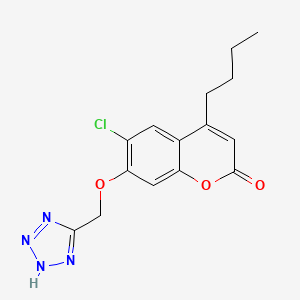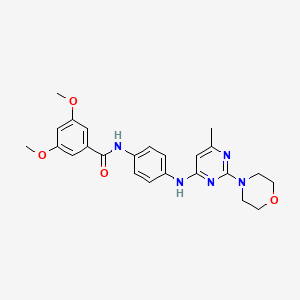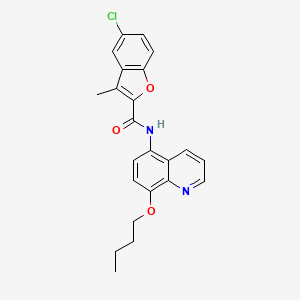
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a butyl group, a chlorine atom, and a tetrazole ring attached to the chromen-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.
Chlorination: The chlorine atom can be introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrazole Ring: The tetrazole ring can be attached through a cycloaddition reaction between an azide and a nitrile group, followed by methoxylation using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Receptor Modulation: Interacting with receptors on the cell surface and altering their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting the replication or transcription processes.
類似化合物との比較
Similar Compounds
4-butyl-6-chloro-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-2-one: A closely related compound with a similar structure but different positioning of the tetrazole ring.
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-thione: A sulfur analog with potential differences in reactivity and biological activity.
Uniqueness
4-butyl-6-chloro-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H15ClN4O3 |
|---|---|
分子量 |
334.76 g/mol |
IUPAC名 |
4-butyl-6-chloro-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C15H15ClN4O3/c1-2-3-4-9-5-15(21)23-12-7-13(11(16)6-10(9)12)22-8-14-17-19-20-18-14/h5-7H,2-4,8H2,1H3,(H,17,18,19,20) |
InChIキー |
AOTJEDVHPZFDPK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11298948.png)
![7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11298955.png)

![N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11298981.png)
![Ethyl 4-({[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11298982.png)
![5-(4-ethoxyphenyl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11298985.png)
![1-(Morpholin-4-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B11298993.png)
![3,7,7-Trimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11298998.png)
![N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11299001.png)
![7,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11299002.png)
![Methyl 2-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11299012.png)
![5-ethyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11299020.png)

![N-(2-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11299031.png)
